rac Phenylephrine-d3 Hydrochloride

Catalog No.
S14402504
CAS No.
M.F
C9H14ClNO2
M. Wt
206.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Phenylephrine-d3 Hydrochloride

Product Name

rac Phenylephrine-d3 Hydrochloride

IUPAC Name

3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3;

InChI Key

OCYSGIYOVXAGKQ-NIIDSAIPSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl

Racemic Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant. This compound is notable for its stable isotope labeling, which makes it valuable in pharmacokinetic studies and other research applications. The molecular formula for racemic Phenylephrine-d3 Hydrochloride is C9H10D3NO2HClC_9H_{10}D_3NO_2\cdot HCl, with a molecular weight of approximately 206.69 g/mol .

Typical of phenolic compounds and amines. It can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides to produce N-alkyl derivatives.
  • Oxidation: Conversion to phenolic derivatives through oxidation reactions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and pharmacology.

Phenylephrine, including its deuterated form, exhibits significant biological activity primarily as an alpha-1 adrenergic agonist. It is commonly utilized to alleviate nasal congestion by inducing vasoconstriction in the nasal mucosa. The biological activities include:

  • Vasoconstriction: Leading to reduced blood flow and swelling in nasal passages.
  • Increased Blood Pressure: Can be used in clinical settings to manage hypotension.
  • Pupil Dilation: As part of ophthalmic procedures.

The deuterated version may also assist in tracing metabolic pathways due to the presence of deuterium, allowing researchers to study its pharmacokinetics more precisely .

Synthesis of racemic Phenylephrine-d3 Hydrochloride typically involves the following methods:

  • Starting Material: Begin with a suitable precursor such as 3-hydroxyphenylacetone.
  • Deuteration: Introduce deuterium at specific positions using deuterated reagents, often facilitated by catalytic hydrogenation under controlled conditions.
  • Hydrochloride Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

This synthetic route ensures the incorporation of deuterium while maintaining the integrity of the phenylephrine structure .

Racemic Phenylephrine-d3 Hydrochloride has several applications, particularly in research settings:

  • Pharmacokinetic Studies: Used as a reference standard to trace the metabolism and bioavailability of phenylephrine in biological systems.
  • Analytical Chemistry: Employed in mass spectrometry and chromatography for the quantification of phenylephrine levels in various samples.
  • Pharmaceutical Development: Useful in developing formulations that require precise dosing and tracking of active ingredients.

Interaction studies involving racemic Phenylephrine-d3 Hydrochloride focus on its effects when combined with other drugs or compounds. Important interactions include:

  • Monoamine Oxidase Inhibitors: Can enhance the hypertensive effects of Phenylephrine, necessitating caution during co-administration.
  • Beta-Adrenergic Blockers: May counteract some effects of Phenylephrine, leading to diminished efficacy.
  • Other Vasoconstrictors: Co-administration can lead to additive effects, increasing blood pressure significantly.

Such studies are crucial for understanding potential drug interactions and ensuring patient safety during treatment .

Racemic Phenylephrine-d3 Hydrochloride shares similarities with several other compounds, particularly those within the adrenergic agonist class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Phenylephrine HydrochlorideC9H14ClNO2C_9H_{14}ClNO_2203.67 g/molNon-deuterated form; commonly used as a decongestant.
(S)-PhenylephrineC9H13NO2C_9H_{13}NO_2167.21 g/molEnantiomer with similar activity but different potency.
BenzylphenylephrineC16H19NO2C_{16}H_{19}NO_2257.33 g/molLarger structure; used for different therapeutic effects.
(R)-Phenylephrine-d3C9H14ClNO2C_9H_{14}ClNO_2206.68 g/molEnantiomer; used in specific research contexts.

Racemic Phenylephrine-d3 Hydrochloride's unique feature lies in its stable isotope labeling, which allows for enhanced tracking during metabolic studies compared to its non-deuterated counterparts .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

206.0901366 g/mol

Monoisotopic Mass

206.0901366 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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